molecular formula C20H23FN6OS B300035 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B300035
M. Wt: 414.5 g/mol
InChI Key: RDCBTQKKHCOJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the inhibition of specific enzymes that play a crucial role in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the development of Alzheimer's disease, and tyrosinase, which is involved in the development of melanoma.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have a significant impact on various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several advantages and limitations for laboratory experiments. One of the advantages of this compound is its potential use as a diagnostic tool for certain diseases. Additionally, this compound has shown promising results as an inhibitor of specific enzymes involved in the development of various diseases. However, the synthesis of this compound requires expertise in organic synthesis and may be challenging for researchers without a background in this field.

Future Directions

There are several future directions for the study of 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One potential direction is the development of new synthetic methods that may be more efficient and cost-effective. Additionally, this compound may be studied further for its potential use in the treatment of various diseases. Further research may also be conducted to determine the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.

Scientific Research Applications

2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in scientific research. This compound has shown promising results as an inhibitor of certain enzymes that are involved in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.

Properties

Molecular Formula

C20H23FN6OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23FN6OS/c1-5-11-26-19(15-7-9-16(21)10-8-15)23-24-20(26)29-12-17(28)22-18-13(3)25-27(6-2)14(18)4/h5,7-10H,1,6,11-12H2,2-4H3,(H,22,28)

InChI Key

RDCBTQKKHCOJPZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)C

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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